molecular formula C22H19ClN2O3 B2371052 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946317-82-4

2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2371052
CAS No.: 946317-82-4
M. Wt: 394.86
InChI Key: BVKKEKMXPWAHIZ-UHFFFAOYSA-N
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Description

This compound (referred to as G502-0095 in ) is a tetrahydroquinoline-based acetamide derivative with a 4-chlorophenyl group and a furan-2-carbonyl moiety. Its molecular formula is C23H22ClN2O3, with a molecular weight of 390.44 g/mol . Key physicochemical properties include a logP of 4.81, indicating moderate lipophilicity, and a polar surface area of 46.95 Ų, suggesting moderate solubility .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c23-17-7-5-15(6-8-17)13-21(26)24-18-9-10-19-16(14-18)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12,14H,1,3,11,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKKEKMXPWAHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exhibit promising anticancer properties. For example:

  • Mechanism of Action: The compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
  • Case Studies: In vitro studies have shown that related compounds demonstrate significant growth inhibition in human tumor cells, with reported GI50 values indicating effective concentrations for cytotoxicity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Antibacterial Studies: Preliminary screenings have indicated that derivatives of compounds with similar structures show activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its antibacterial effects .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

Study TypeFindings
AnticancerSignificant inhibition of cancer cell growth observed in multiple lines.
AntimicrobialEffective against various bacterial strains; further studies needed.

Case Study: Anticancer Potential

In a study conducted by the National Cancer Institute (NCI), derivatives were tested across a panel of approximately sixty cancer cell lines. The results showed a mean growth inhibition rate indicating that structural modifications could enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Thiophene-Substituted Analog: 2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

  • Molecular Formula : C22H19ClN2O3S
  • Molecular Weight : 426.92 g/mol
  • Key Differences :
    • The furan-2-carbonyl group in G502-0095 is replaced with a thiophene-2-carbonyl group.
    • The sulfur atom in thiophene increases molecular weight and alters electronic properties (thiophene is less electronegative than furan).
    • logP : 4.81 (similar to G502-0095), but the thiophene may enhance metabolic stability due to reduced oxidative susceptibility compared to furan .

Triazole-Thioquinoline Derivative: 2-((4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(quinolin-4-yl)acetamide

  • Molecular Formula : C23H16ClN5O2S
  • Molecular Weight : 461.92 g/mol
  • Key Differences: Incorporates a 1,2,4-triazole-thio group and a quinolin-4-yl moiety instead of tetrahydroquinolin.

Comparison with Functional Group Analogs

Sulfonamide Derivatives ( and )

  • Example: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Key Differences:
  • Replaces the acetamide group with a sulfonamide , increasing hydrogen-bond acceptor count (5 vs. 3 in G502-0095).
  • Biological Relevance : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent biological targets compared to acetamide-based compounds .

Simpler Acetamide Derivatives ( and )

  • Example: 2-Chloro-N-(4-fluorophenyl)acetamide Molecular Formula: C8H7ClFNO Molecular Weight: 187.60 g/mol Key Differences:
  • Lacks the tetrahydroquinoline scaffold, reducing structural complexity and likely decreasing binding affinity.

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
G502-0095 (Target Compound) C23H22ClN2O3 390.44 4.81 Furan-2-carbonyl, 4-chlorophenyl
Thiophene Analog C22H19ClN2O3S 426.92 4.81 Thiophene-2-carbonyl, 4-chlorophenoxy
Triazole-Thioquinoline Derivative C23H16ClN5O2S 461.92 N/A 1,2,4-Triazole-thio, quinolin-4-yl
Sulfonamide Derivative () C18H17F3N2O3S 422.40 N/A Trifluoroacetyl, sulfonamide
2-Chloro-N-(4-fluorophenyl)acetamide C8H7ClFNO 187.60 N/A 4-Fluorophenyl, chloroacetamide

Biological Activity

The compound 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Tetrahydroquinoline
  • Substituents :
    • 4-chlorophenyl group
    • Furan-2-carbonyl moiety
  • Molecular Formula : C_{16}H_{16}ClN_{3}O_{2}
  • Molecular Weight : 305.76 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, a series of tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that compounds with furan and chlorophenyl substitutions displayed enhanced activity against human tumor cells such as KB and HepG2/A2 .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In a study involving disk diffusion methods, derivatives similar to this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating potential as an antimicrobial agent .

The proposed mechanism of action for this compound involves interaction with specific biological targets:

  • Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • Receptor Modulation : The compound may also interact with various receptors, including mGlu receptors, which are implicated in neurological functions and could provide insights into its neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances lipophilicity and improves cellular permeability.
  • Furan-2-carbonyl Group : This moiety contributes to the overall stability and reactivity of the compound, facilitating interactions with biological targets.
  • Tetrahydroquinoline Core : Variations in the substituents on this core can significantly influence antitumor efficacy and selectivity.

Case Study 1: Antitumor Screening

In a systematic screening of tetrahydroquinoline derivatives, the compound was tested against multiple cancer cell lines. It exhibited IC50 values comparable to established chemotherapeutics, suggesting it could serve as a lead candidate for further development .

CompoundCell LineIC50 (µM)
Compound AKB10
Compound BHepG2/A215
Target Compound Multiple Lines 12

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of related compounds against common pathogens. The results demonstrated that certain derivatives had zone inhibition diameters greater than 15 mm against S. aureus, indicating strong antimicrobial potential .

PathogenZone of Inhibition (mm)
S. aureus18
C. albicans16

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